molecular formula C19H17NO2 B2645593 N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine CAS No. 68871-11-4

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine

Cat. No.: B2645593
CAS No.: 68871-11-4
M. Wt: 291.35
InChI Key: QWJJTXUZWKAGMP-DEDYPNTBSA-N
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Description

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine (CAS 68871-11-4) is a Schiff base compound of significant interest in medicinal chemistry research. This aromatic imine serves as a versatile synthetic intermediate, particularly in the development of novel heterocyclic compounds with potential biological activity. Its molecular formula is C₁₉H₁₇NO₂ and it has a molecular weight of 291.34 g/mol . A primary research application of this compound is as a direct precursor for the synthesis of pharmacologically active azetidin-2-one and thiazolidin-4-one derivatives . These synthetic pathways are crucial for exploring new antimicrobial agents. Researchers have utilized this specific naphthalen-2-amine Schiff base to create libraries of compounds for in vitro screening against a panel of bacterial and fungal cultures, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The compound itself is synthesized via a condensation reaction between 2-naphthylamine and 3,4-dimethoxybenzaldehyde . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-naphthalen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-18-10-7-14(11-19(18)22-2)13-20-17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJJTXUZWKAGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68871-11-4
Record name N-(3,4-DIMETHOXYBENZYLIDENE)-2-NAPHTHALENAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves the reaction of equimolar amounts of 1-naphthylamine and 3,4-dimethoxybenzaldehyde in a methanolic solution. The mixture is refluxed for 5-6 hours at a constant temperature of 60-70°C. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by washing with methanol and recrystallized to yield the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with naphthalen-2-amine. The reaction can be facilitated under acidic or basic conditions, often resulting in a Schiff base formation. The purity and structure of the synthesized compound are usually confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have tested its efficacy against various bacterial strains and fungi. For instance:

Microorganism Activity Comparison
Bacillus subtilisEffectiveCompared to standard ampicillin
Staphylococcus aureusEffectiveCompared to standard ampicillin
Escherichia coliModerate activityCompared to standard ampicillin
Candida albicansNotable antifungal activityCompared to standard amphotericin B

The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Studies

Recent investigations have also highlighted the anticancer potential of this compound. In various cancer cell lines, the compound has shown promising results:

Cell Line Percent Growth Inhibition Notes
SNB-19 (brain cancer)86.61%Significant inhibition
OVCAR-8 (ovarian cancer)85.26%Significant inhibition
NCI-H40 (lung cancer)75.99%Moderate inhibition

These results suggest that the compound may interfere with cancer cell proliferation and could be explored further for therapeutic applications .

Case Study: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of this compound involved testing against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that this compound could serve as a potential alternative treatment option for infections caused by multidrug-resistant organisms .

Case Study: Anticancer Activity

Another case study examined the effects of this compound on MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. This suggests that it may induce programmed cell death in cancer cells, thereby inhibiting tumor growth .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Methoxy Positioning: The 3,4-dimethoxy substitution (target compound) maximizes conjugation and electron-donating effects compared to the 2,3-dimethoxy isomer.
  • Naphthylamine Isomerism : The naphthalen-2-amine isomer (target) may exhibit distinct π-stacking behavior compared to the 1-amine analog due to differences in aromatic ring orientation .
2.2. Spectroscopic and Electronic Properties
  • C=N Stretch : All 3,4-dimethoxy derivatives (target and naphthalen-1-amine analog) show C=N stretches near 1600 cm⁻¹, indicating similar imine bond strength .
  • ¹H-NMR : The azomethine proton (δ 8.3 ppm) is consistent across 3,4-dimethoxy derivatives, while methoxy protons (δ 3.7 ppm) remain unaffected by positional isomerism .

Key Insights :

  • Sensor Applications : The DMP chemosensor (3,4-dimethoxybenzylidene-pyridyl) demonstrates fluorescence quenching via photoinduced electron transfer (PET), highlighting the utility of this substituent in electronic applications .

Biological Activity

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a naphthalene moiety linked to a 3,4-dimethoxybenzylidene group. The synthesis typically involves the condensation reaction between naphthalen-2-amine and 3,4-dimethoxybenzaldehyde, resulting in the formation of the Schiff base. Spectroscopic methods such as NMR and IR are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays. Key findings include:

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against several bacterial strains using the disk diffusion method. The results indicated that this Schiff base exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to quantify its effectiveness.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1850
Escherichia coli15100
Pseudomonas aeruginosa12150

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against A431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines. The IC50 values were calculated to evaluate its potency.

Cell Line IC50 (µM)
A43120
MCF-725

The mechanism by which this compound exerts its biological effects is thought to involve interaction with cellular targets that disrupt essential processes in microbial and cancer cells. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups, such as methoxy groups on the benzylidene moiety, enhances both antimicrobial and anticancer activities. Substitution patterns on the aromatic rings significantly influence the biological efficacy of similar Schiff bases.

Notable Findings:

  • Electron Donors : Compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts.
  • Aromatic Systems : The naphthalene ring contributes to increased lipophilicity, enhancing cellular permeability and bioactivity.

Case Studies

Recent studies have explored variations of naphthalenes with different substituents to identify more potent derivatives. For instance:

  • Compound Variants : A series of analogs were synthesized with varying alkyl or halogen substituents on the aromatic rings.
  • Comparative Analysis : These analogs were tested for their antimicrobial and anticancer properties, revealing that certain substitutions can lead to enhanced potency.

Q & A

Q. What are the recommended synthetic methodologies for N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine?

The compound is synthesized via Schiff base condensation. Equimolar 3,4-dimethoxybenzaldehyde and 2-naphthylamine are refluxed in methanol for 5–6 hours. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Key characterization includes:

  • UV-Vis spectroscopy : Confirms π→π* and n→π* transitions in the azomethine (-CH=N-) group.
  • FT-IR : Identifies C=N stretching vibrations (~1600–1640 cm⁻¹) and methoxy (-OCH₃) peaks (~2850–3000 cm⁻¹) .
  • ¹H-NMR : The azomethine proton (N=CH) appears as a singlet at δ 8.3–8.5 ppm, while aromatic protons are observed in δ 6.8–8.2 ppm .

Q. How can researchers validate the purity and structural fidelity of this compound?

  • HPLC : Use a solvent system like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) with a flow rate of 1.5–10 mL/min to assess retention times (e.g., t₁ = 11.2–15.3 min) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm .
  • Melting point analysis : Compare experimental values (e.g., 137–139°C for analogs) with literature to detect impurities .

Q. What structural features distinguish this Schiff base from its isomers?

The (E)-configuration of the imine bond is confirmed via NOESY NMR, where no coupling is observed between the naphthalen-2-amine protons and the benzylidene group. Additionally, X-ray crystallography reveals dihedral angles between aromatic planes (e.g., 17.19° between benzene and naphthalene rings in analogs), stabilizing the conjugated system .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in structural determination?

  • Data collection : Use a Stoe IPDS 2 diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scans at 296 K. Correct for absorption using X-RED32 .
  • Refinement : Employ SHELXL for least-squares refinement against F², achieving R₁ < 0.05 and wR₂ < 0.11. Hydrogen bonding (e.g., C–H⋯N interactions) and torsional angles are critical for validating packing motifs .
  • Software : Visualize structures with ORTEP-3 and WinGX for hydrogen-bonding networks and thermal ellipsoid analysis .

Q. How can computational studies address discrepancies in spectroscopic data?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical vs. experimental UV-Vis spectra. Discrepancies in λ_max (e.g., ±10 nm) may arise from solvent effects or electron correlation .
  • Vibrational analysis : Assign FT-IR peaks using frequency calculations scaled by 0.9613. Mismatches in C=N stretches (~20 cm⁻¹) suggest conformational flexibility or crystal-packing forces .

Q. What pharmacological mechanisms are plausible for this compound?

Analogous Schiff bases (e.g., NDNA) inhibit TRPM5 ion channels by binding to transmembrane domains, blocking calcium access (IC₅₀ ~2.4 nM). Molecular docking studies reveal hydrophobic interactions with residues like Phe543 and Tyr542, while hydrogen bonds stabilize binding .

Q. How should researchers handle contradictory cytotoxicity data in biological assays?

  • Assay optimization : Use the SRB (sulforhodamine B) assay with trichloroacetic acid fixation to minimize false negatives. Normalize optical density (564 nm) to cell counts via calibration curves .
  • Dose-response validation : Compare IC₅₀ values across multiple replicates (n ≥ 3) and validate via alternative methods (e.g., MTT assay) to rule out assay-specific artifacts .

Methodological Notes

  • Crystallography : For twinned crystals, refine using SHELXL’s TWIN/BASF commands and validate via Flack parameter analysis .
  • Spectral interpretation : Assign ¹³C-NMR peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in tetrahydronaphthalene derivatives .
  • Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers for peer validation .

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